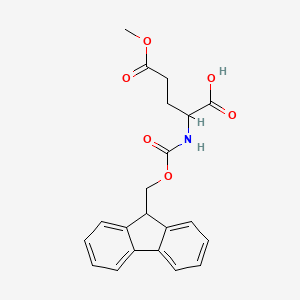
Fmoc-L-Glutamic acid-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Glutamic acid-methyl ester: is a derivative of glutamic acid, an important amino acid in biochemistry. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for the amino function, allowing for selective reactions at other sites.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Glutamic acid-methyl ester typically involves the protection of the amino group with the Fmoc group and the esterification of the carboxyl group. One common method includes reacting L-glutamic acid with Fmoc chloride in the presence of a base like sodium bicarbonate, followed by esterification with methanol under acidic conditions .
Industrial Production Methods: Industrial production often employs similar methods but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of protective groups like Fmoc is crucial in preventing side reactions and ensuring the correct sequence of amino acids .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-Glutamic acid-methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the carboxylic acid using mild acidic or basic conditions.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF is commonly used for deprotection.
Ester Hydrolysis: Calcium iodide has been used as a green reagent for ester hydrolysis.
Major Products Formed:
Fmoc Removal: The major product is the free amino acid with the Fmoc group removed.
Ester Hydrolysis: The major product is the free carboxylic acid.
Scientific Research Applications
Chemistry: Fmoc-L-Glutamic acid-methyl ester is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based inhibitors and probes .
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. It is also employed in the synthesis of peptide vaccines and therapeutic peptides .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptides and proteins for therapeutic use. It is also used in the production of diagnostic reagents and biochemical assays .
Mechanism of Action
The mechanism of action of Fmoc-L-Glutamic acid-methyl ester primarily involves its role as a nucleophile in peptide synthesis. The Fmoc group protects the amino function, allowing for selective reactions at other sites. During peptide synthesis, the Fmoc group is removed under basic conditions, exposing the amino group for further reactions .
Comparison with Similar Compounds
- Fmoc-L-Glutamic acid 5-allyl ester
- Fmoc-L-Glutamic acid 5-tert-butyl ester
- Fmoc-L-Aspartic acid alpha-tert-butyl ester
- Fmoc-N’-methyltrityl-L-lysine
Uniqueness: Fmoc-L-Glutamic acid-methyl ester is unique due to its specific protective groups and esterification, which make it particularly suitable for SPPS. Its methyl ester group provides stability and ease of hydrolysis, making it a versatile building block in peptide synthesis .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-27-19(23)11-10-18(20(24)25)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULINAWEYRMHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














